tert-butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Regioselective cross-coupling Nucleophilic aromatic substitution Pyrazole functionalization

Researchers optimizing Pd-catalyzed cross-coupling on pyrazole scaffolds face yield losses from regioisomeric mixtures. This 3-bromo isomer (CAS 2803829-46-9) solves this with the most reactive handle for chemoselective Suzuki-Miyaura or Buchwald-Hartwig diversification. - 3-Br enhances electrophilicity vs. 4-Br isomer, enabling higher conversion under mild conditions - Boc-protected pyrrolidine allows orthogonal deprotection for fragment library synthesis - Conforms to lead-like space (MW 316.19, XLogP3 2.2) for BET bromodomain probe development

Molecular Formula C12H18BrN3O2
Molecular Weight 316.19 g/mol
Cat. No. B13591181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Molecular FormulaC12H18BrN3O2
Molecular Weight316.19 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)N2C=CC(=N2)Br
InChIInChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-6-4-9(8-15)16-7-5-10(13)14-16/h5,7,9H,4,6,8H2,1-3H3
InChIKeyUOIABJBIZCPOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Properties of tert-Butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate


tert-Butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS 2803829‑46‑9) is a Boc‑protected pyrrolidine building block bearing a 3‑bromopyrazole substituent, with molecular formula C₁₂H₁₈BrN₃O₂ and molecular weight 316.19 g·mol⁻¹ [1]. The compound belongs to a family of heterocyclic intermediates used in medicinal chemistry for the construction of kinase‑targeted libraries and bromodomain‑directed probes [2]. The 3‑bromo substitution on the pyrazole ring, combined with the saturated pyrrolidine core and acid‑labile Boc protecting group, defines a reactivity profile that distinguishes it from closely related 4‑bromo isomers and six‑membered piperidine analogs. Key computed physicochemical descriptors include XLogP3 = 2.2, topological polar surface area (TPSA) = 47.4 Ų, and zero hydrogen bond donors, which collectively place it in a property space consistent with lead‑like oral bioavailability guidelines [1].

Why the 3-Bromo-Pyrazole Pyrrolidine Scaffold Is Irreplaceable


Although the 4‑bromo isomer (CAS 1201657‑89‑7) shares the same molecular formula and mass, the position of the bromine atom on the pyrazole ring fundamentally alters its reactivity and downstream synthetic utility. The 3‑bromo substituent is conjugated to the electron‑withdrawing pyrazole N2 nitrogen, increasing electrophilicity at C‑3 relative to the C‑4 position and enabling chemoselective cross‑coupling reactions that would proceed with lower efficiency or different regiochemical outcomes on the 4‑bromo analog [1]. Additionally, the pyrrolidine ring imparts a smaller steric footprint and distinct conformational preferences compared to the piperidine homolog (CAS 1622834‑55‑2), affecting both the three‑dimensional presentation of the pyrazole vector and the Boc deprotection kinetics under acidic conditions. These non‑interchangeable structural features mean that simply sourcing the closest‑in‑class analog risks compromising reaction yields, regiochemical fidelity, and the biological target engagement profiles of the final elaborated compounds [2].

Differentiation Evidence vs. Closest Comparators


3-Bromo vs. 4-Bromo Pyrazole Reactivity

The 3‑bromo substitution places the leaving group at the most electrophilic carbon of the pyrazole ring due to the electron‑withdrawing effect of the adjacent N2 nitrogen [1]. In contrast, the 4‑bromo isomer (CAS 1201657‑89‑7) positions the bromine at a less activated site, requiring harsher conditions or different catalyst systems for cross‑coupling reactions. While direct comparative kinetic data for these two specific compounds have not been published in the peer‑reviewed literature, extensive precedent in the pyrazole literature demonstrates that 3‑halopyrazoles undergo Pd‑catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings with significantly higher turnover frequencies than their 4‑halo counterparts when using identical catalyst/ligand systems, a difference attributed to the lower LUMO energy at C‑3 [2].

Regioselective cross-coupling Nucleophilic aromatic substitution Pyrazole functionalization

Pyrrolidine vs. Piperidine Ring Size Impact on Properties

The pyrrolidine core of the target compound provides a more compact scaffold compared to the piperidine analog tert-butyl 3-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1622834‑55‑2). Computed physicochemical data from PubChem show that the pyrrolidine compound has a molecular weight of 316.19 g·mol⁻¹, XLogP3 = 2.2, and TPSA = 47.4 Ų [1]. Although the piperidine analog's specific XLogP3 and TPSA values are not publicly deposited in PubChem, the addition of one methylene unit is structurally expected to increase molecular weight by 14 Da (to ~330 g·mol⁻¹) and raise logP by approximately 0.3–0.5 log units based on fragment-based contribution methods, while slightly increasing TPSA due to greater conformational flexibility of the six-membered ring. The lower molecular weight and moderate lipophilicity of the pyrrolidine derivative position it closer to lead-like chemical space (MW ≤350, logP ≤3) as defined by the rule-of-three guidelines for fragment-based drug discovery [2].

Lead-likeness Physicochemical profiling Conformational analysis

Boc Deprotection Orthogonality

The Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine nitrogen enables clean, quantitative deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane) without affecting the 3‑bromopyrazole moiety [1]. This orthogonal reactivity is critical when the elaborated intermediate must undergo further N‑functionalization (e.g., amide coupling, reductive amination, or sulfonylation) after cross‑coupling at the bromopyrazole site. In comparison, the 4‑bromo isomer (CAS 1201657‑89‑7) offers the same Boc protection strategy, but the difference in bromine position dictates the sequence of synthetic steps: the 3‑bromo compound is preferred when chemoselective coupling at the most activated pyrazole carbon is desired prior to Boc removal, whereas the 4‑bromo compound may require protecting group removal first to avoid competing side reactions under the harsher coupling conditions needed for the less reactive 4‑position [2]. No head-to-head stability study comparing the two isomers has been published; this inference is based on the well-established order of pyrazole C–H/C–Br reactivity.

Protecting group strategy Solid-phase synthesis Orthogonal deprotection

Enamine Vendor Purity and Supply Benchmark

According to public vendor listings, the target compound is available from Enamine (catalog EN300‑37456744) at 95.0% purity in 2.5 g and 0.1 g quantities, with a 2.5 g list price of approximately $1,370 [1]. The 4‑bromo isomer (CAS 1201657‑89‑7) is also available from multiple vendors (e.g., Bidepharm, Chemenu) at 95%+ purity, with pricing varying by supplier. For the 3‑bromo compound, the Enamine catalog entry includes an MDL number and validated SMILES, indicating standardized quality control documentation suitable for industrial procurement workflows [1]. No direct head-to-head price comparison at equivalent scale and purity from a single vendor is available, as the 3‑bromo isomer is less commonly stocked across multiple suppliers, making the Enamine listing the primary authenticated commercial source.

Vendor quality control Building block procurement Synthetic reliability

Application Scenarios for tert-Butyl 3-(3-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate


Kinase-Focused Parallel Library Diversification

The 3‑bromo substituent provides the most reactive handle for Suzuki–Miyaura or Buchwald–Hartwig diversification on the pyrazole ring before Boc deprotection. This synthetic sequence is advantageous in kinase inhibitor library construction, where the pyrazole–pyrrolidine scaffold has been validated as a hinge‑binding motif in BET bromodomain inhibitors [1]. The 3‑bromo isomer enables high‑conversion cross‑coupling under relatively mild Pd‑catalyzed conditions, minimizing byproduct formation that would otherwise necessitate tedious chromatographic purification of library intermediates.

Fragment-Based Drug Discovery with Lead-Like Properties

With MW = 316.19 g·mol⁻¹, XLogP3 = 2.2, and TPSA = 47.4 Ų [2], this compound falls within lead‑like chemical space. After Boc deprotection, the free pyrrolidine nitrogen can be acylated, sulfonylated, or alkylated to generate diverse fragment libraries. Procurement of this specific 3‑bromo regioisomer ensures that subsequent diversification occurs at the most electrophilic site, maximizing the three‑dimensional diversity of the final fragment collection while maintaining compliance with the Rule of Three (MW ≤300, logP ≤3) after deprotection and functionalization.

BET Bromodomain Probe Synthesis

The pyrazolopyrrolidine chemotype is a recognized scaffold in BET bromodomain inhibitor patents from Novartis (US 8,975,417 B2) [1]. The 3‑bromo substitution is strategically preferred for probes designed to explore the acetyl‑lysine binding pocket because cross‑coupling at the 3‑position directs aryl or heteroaryl substituents into a specific region of the KAc binding site that is not accessible when the same substituent is attached at the 4‑position. Researchers developing tool compounds for BRD4 or BRDT target engagement assays should select the 3‑bromo isomer to access this distinct vector.

Agrochemical 3,5-Disubstituted Pyrazole Intermediates

3‑Bromopyrazole intermediates are key building blocks in insecticides such as Tyclopyrazoflor, where the bromine participates in halogen‑bonding interactions with insect nicotinic acetylcholine receptors . While the target compound itself is a pyrrolidine conjugate, its 3‑bromopyrazole moiety can serve as a direct precursor for structure–activity relationship studies in agrochemical discovery programs. The orthogonal Boc protection allows sequential functionalization of the pyrrolidine nitrogen without compromising the bromopyrazole handle, enabling systematic variation of both substituents in a single synthetic route.

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